molecular formula C18H16N4O B2836927 N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide CAS No. 2034512-28-0

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide

Cat. No.: B2836927
CAS No.: 2034512-28-0
M. Wt: 304.353
InChI Key: IISWQPBUFLTYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide is a synthetic organic compound with the molecular formula C18H16N4O This compound features a pyrimidine ring substituted with a phenyl group and an ethyl chain that connects to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).

    Ethyl Chain Introduction: The ethyl chain can be added through an alkylation reaction, where the pyrimidine derivative is treated with an ethyl halide.

    Isonicotinamide Coupling: Finally, the isonicotinamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the isonicotinamide moiety, potentially leading to dihydropyrimidine derivatives or reduced amides.

    Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and organometallic reagents (e.g., Grignard reagents or organolithium compounds).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrimidine derivatives or reduced amides.

    Substitution: Various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate pyrimidine-binding enzymes, affecting cellular processes.

    Therapeutic Effects: In medicinal applications, it might interfere with signaling pathways involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.

    2-Phenylpyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.

    Isonicotinamide derivatives: Compounds with different substituents on the isonicotinamide moiety.

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide is unique due to its specific combination of a phenyl-substituted pyrimidine ring and an isonicotinamide moiety, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can lead to specific interactions with biological targets and distinct reactivity in chemical processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(16-7-9-19-10-8-16)20-11-6-14-12-21-17(22-13-14)15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWQPBUFLTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.